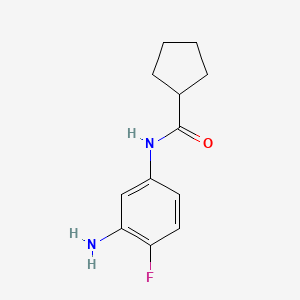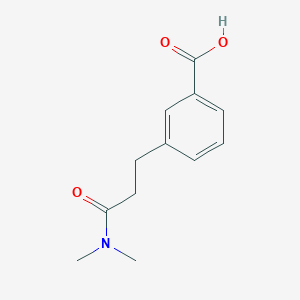![molecular formula C9H11NO2S B1357492 2,3,4,5-テトラヒドロベンゾ[F][1,4]チアゼピン 1,1-ジオキシド CAS No. 769858-09-5](/img/structure/B1357492.png)
2,3,4,5-テトラヒドロベンゾ[F][1,4]チアゼピン 1,1-ジオキシド
概要
説明
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is a heterocyclic compound that contains a benzene ring fused to a thiazepine ring
科学的研究の応用
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new polymers and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazepine ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can stabilize ryanodine receptor 2 (RyR2) channels, preventing calcium leak and enhancing cardiac function . The compound may also activate sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a), improving calcium handling in cardiac cells.
類似化合物との比較
Similar Compounds
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine hydrochloride
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine hydrochloride
- 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine hydrochloride
Uniqueness
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is unique due to the presence of the dioxide functionality, which can significantly alter its chemical and biological properties compared to similar compounds. This functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMPDCDNBCROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)



![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)






